molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B169709
CAS RN: 17322-90-6
M. Wt: 220.22 g/mol
InChI Key: UKDUVKNCGFTUFR-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1045856-81-2 . It has a molecular weight of 220.23 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 220.23 .

Scientific Research Applications

Antibacterial Activity

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives have been explored for their potential antibacterial properties. For instance, a study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, resulting in one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Novel Compounds

Mohamed (2021) presented a synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in creating a range of compounds (Mohamed, 2021).

Application in Marine Alkaloids Synthesis

Radchenko et al. (2006) developed a synthesis approach for the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton of arnoamines A and B, which are unique pentacyclic alkaloids derived from the ascidian Cystodytes sp. This process involved ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate, highlighting the application of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in marine alkaloid synthesis (Radchenko, Balaneva, Denisenko, & Novikov, 2006).

Photophysical Properties for Analytical Applications

The photophysical properties of 4-aza-indole derivatives, including ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, were studied by Bozkurt and Doğan (2018). This compound exhibited reverse solvatochromism behavior, suggesting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antioxidant Activity

Bingul et al. (2018) synthesized (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and its derivatives, showing antioxidant activities through various assays. These findings demonstrate the potential of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives in developing antioxidant agents (Bingul, Şenkuytu, Boğa, Uslu, Kandemir, & Sengul, 2018).

Safety And Hazards

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several hazard statements including H302, H315, H320, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is ongoing. These compounds are being developed as potential FGFR inhibitors, which could be beneficial for cancer therapy .

properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDUVKNCGFTUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570885
Record name Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

17322-90-6
Record name Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropionic acid ethyl ester (Preparation 34, 276 mg, 1.03 mmol) in THF (12 mL) and ethanol (5 mL) was added saturated aqueous ammonium chloride solution (5 mL) and iron powder (346 mg, 6.18 mmol) in one portion. The reaction mixture was heated under reflux for 1 h then filtered whilst still hot through a celite plug, washing with hot ethyl acetate. The filtrate was cooled and washed with brine (20 mL), dried (MgSO4), filtered and adsorbed onto silica gel in vacuo. Purification via flash column chromatography (SiO2, ethyl acetate/hexanes, 1:9) gave the title compound as a beige solid. δH (CDCl3): 1.40 (3H, t), 3.99 (3H, s), 4.41 (2H, q), 6.74 (1H, d), 7.20 (1H, m), 7.62 (1H, d), 9.27 (1H, s).
Quantity
276 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
346 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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